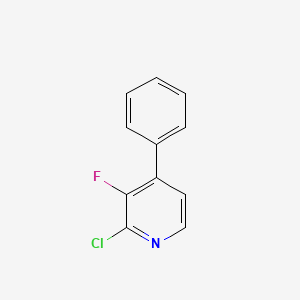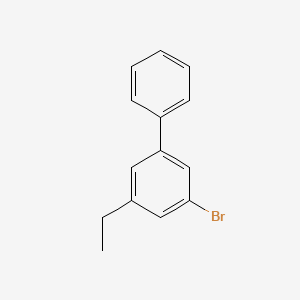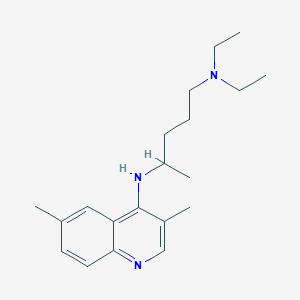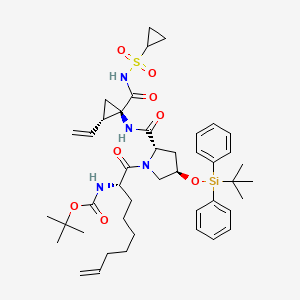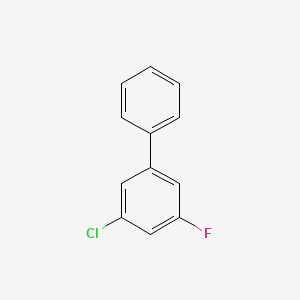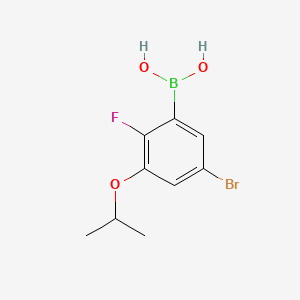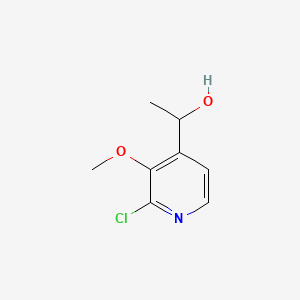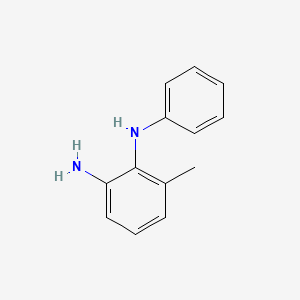
3-Methyl-N2-phenyl-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N2-phenyl-1,2-benzenediamine is an organic compound with the molecular formula C13H14N2 It is a derivative of benzenediamine, where a methyl group is attached to the third carbon and a phenyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine typically involves the reaction of 3-methyl-1,2-benzenediamine with a phenylating agent. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methyl-1,2-benzenediamine reacts with a phenyl halide under basic conditions . The reaction is usually carried out in a solvent such as ethanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N2-phenyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-N2-phenyl-1,2-benzenediamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism varies depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1,2-phenylenediamine: Similar structure but lacks the phenyl group.
1,3-Benzenediamine, 2-methyl-: Similar structure but the methyl group is attached to the second carbon.
1,2-Benzenediamine: Lacks both the methyl and phenyl groups.
Uniqueness
3-Methyl-N2-phenyl-1,2-benzenediamine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3 |
Clé InChI |
FVOSFVQLBNRADV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


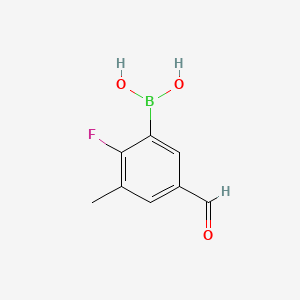
![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
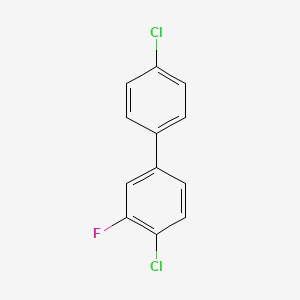
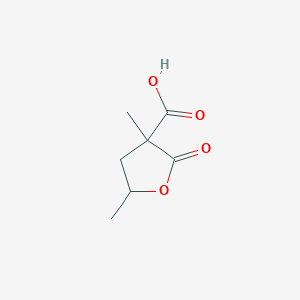
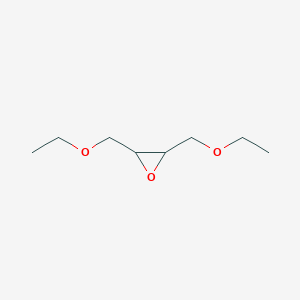

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
